Cas no 2172498-50-7 (2-{N-cyclopentyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}acetic acid)

2-{N-cyclopentyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}acetic acid structure
2172498-50-7 structure
Product Name:2-{N-cyclopentyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}acetic acid
CAS-nummer:2172498-50-7
MF:C28H34N2O5
MW:478.579967975616
CID:5836856
PubChem ID:165502790
Update Time:2025-10-18

2-{N-cyclopentyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}acetic acid Chemische en fysische eigenschappen

Naam en identificatie

    • 2-{N-cyclopentyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}acetic acid
    • EN300-1481823
    • 2-{N-cyclopentyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}acetic acid
    • 2172498-50-7
    • Inchi: 1S/C28H34N2O5/c1-18(2)24(27(33)30(16-26(31)32)19-9-3-4-10-19)15-29-28(34)35-17-25-22-13-7-5-11-20(22)21-12-6-8-14-23(21)25/h5-8,11-14,18-19,24-25H,3-4,9-10,15-17H2,1-2H3,(H,29,34)(H,31,32)
    • InChI-sleutel: YGTXRQBIBCCQLQ-UHFFFAOYSA-N
    • LACHT: O=C(C(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C(C)C)N(CC(=O)O)C1CCCC1

Berekende eigenschappen

  • Exacte massa: 478.24677219g/mol
  • Monoisotopische massa: 478.24677219g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 35
  • Aantal draaibare bindingen: 10
  • Complexiteit: 728
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.7
  • Topologisch pooloppervlak: 95.9Ų

2-{N-cyclopentyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}acetic acid Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-1481823-1.0g
2-{N-cyclopentyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}acetic acid
2172498-50-7
1g
$0.0 2023-06-06
Enamine
EN300-1481823-50mg
2-{N-cyclopentyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}acetic acid
2172498-50-7
50mg
$2829.0 2023-09-28
Enamine
EN300-1481823-100mg
2-{N-cyclopentyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}acetic acid
2172498-50-7
100mg
$2963.0 2023-09-28
Enamine
EN300-1481823-250mg
2-{N-cyclopentyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}acetic acid
2172498-50-7
250mg
$3099.0 2023-09-28
Enamine
EN300-1481823-500mg
2-{N-cyclopentyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}acetic acid
2172498-50-7
500mg
$3233.0 2023-09-28
Enamine
EN300-1481823-1000mg
2-{N-cyclopentyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}acetic acid
2172498-50-7
1000mg
$3368.0 2023-09-28
Enamine
EN300-1481823-2500mg
2-{N-cyclopentyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}acetic acid
2172498-50-7
2500mg
$6602.0 2023-09-28
Enamine
EN300-1481823-5000mg
2-{N-cyclopentyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}acetic acid
2172498-50-7
5000mg
$9769.0 2023-09-28
Enamine
EN300-1481823-10000mg
2-{N-cyclopentyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}acetic acid
2172498-50-7
10000mg
$14487.0 2023-09-28
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